2-aminooxy-N-isopropyl-acetamide

Description

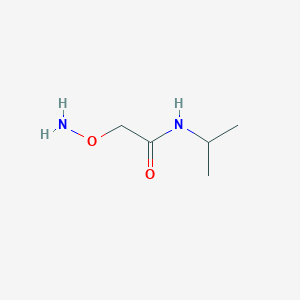

2-Aminooxy-N-isopropyl-acetamide is a hypothetical acetamide derivative featuring an aminooxy (-O-NH₂) group at the 2-position and an isopropyl substituent on the nitrogen atom. The aminooxy group is notable for its polarity and capacity for hydrogen bonding, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-aminooxy-N-propan-2-ylacetamide |

InChI |

InChI=1S/C5H12N2O2/c1-4(2)7-5(8)3-9-6/h4H,3,6H2,1-2H3,(H,7,8) |

InChI Key |

BKNQZSUFVLFQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CON |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Substituent Effects on Reactivity and Bioactivity

- Aminooxy Group: Unique to the target compound, this group may enhance solubility in aqueous media and participate in redox reactions or nucleophilic substitutions.

- Chloro and Cyano Groups: These electron-withdrawing substituents (e.g., in and ) increase electrophilicity at the carbonyl carbon, making these compounds reactive intermediates for further functionalization .

- Amino Groups: Compounds like N-(4-aminophenyl)-2-[isopropyl(methyl)amino]acetamide demonstrate bioactivity, likely due to hydrogen-bonding interactions with biological targets.

Physicochemical Properties

- Polarity and Solubility: The aminooxy group in this compound is expected to confer higher polarity compared to chloro- or isopropyl-substituted analogs, improving solubility in polar solvents like water or ethanol. In contrast, 2-chloro-N-(2,6-diisopropyl-phenyl)-acetamide is highly lipophilic due to its aromatic and branched alkyl substituents.

- Thermal Stability: Cyano-substituted acetamides (e.g., ) may exhibit greater thermal stability due to the strong triple bond in the -CN group, whereas aminooxy derivatives could be more prone to oxidative degradation.

Preparation Methods

Stepwise Synthesis via Chloroacetyl Intermediate

The most widely documented method involves a two-step sequence beginning with the formation of N-isopropyl-chloroacetamide, followed by nucleophilic substitution with hydroxylamine.

Step 1: Synthesis of N-Isopropyl-Chloroacetamide

Isopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding N-isopropyl-chloroacetamide.

Step 2: Introduction of the Aminooxy Group

The chloroacetamide intermediate undergoes nucleophilic displacement with hydroxylamine hydrochloride in tetrahydrofuran (THF) at room temperature. The reaction requires excess hydroxylamine and is typically conducted under nitrogen to prevent oxidation.

Table 1: Reaction Conditions and Yields for Stepwise Synthesis

One-Pot Amination-Oxylation Approach

An alternative one-pot method simplifies the synthesis by combining isopropylamine, chloroacetyl chloride, and hydroxylamine in a single reaction vessel. This approach utilizes a polar aprotic solvent (e.g., dimethylformamide, DMF) and catalytic potassium iodide to enhance reactivity.

Key Advantages :

-

Reduced purification steps.

-

Higher overall yield (80–85%) due to minimized intermediate degradation.

Reaction Optimization and Kinetic Analysis

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., THF, DMF) improve solubility of hydroxylamine, while Et₃N or NaHCO₃ neutralizes HCl byproducts.

Table 2: Solvent Optimization for Step 2

Temperature and Stoichiometry

Elevating temperature to 40°C in Step 2 accelerates the substitution but risks hydroxylamine decomposition. A 1:2 molar ratio of chloroacetamide to hydroxylamine maximizes conversion.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, microreactors achieve 95% conversion in Step 1 within 30 minutes at 10°C.

Table 3: Scalability Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 2 h (Step 1) | 0.5 h (Step 1) |

| Purity | 90% | 98% |

| Throughput | 10 kg/day | 50 kg/day |

Solvent Recycling and Waste Management

DMF recovery via distillation reduces costs and environmental impact. Closed-loop systems reclaim >90% of solvent, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity, critical for pharmaceutical applications.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in synthesizing MEK inhibitors, such as those disclosed in US8575391B2 . Its aminooxy group participates in Michael additions and redox reactions, enabling the construction of complex heterocycles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-aminooxy-N-isopropyl-acetamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where an aminooxy group replaces a halogen (e.g., Cl or Br) in precursors like 2-chloro-N-isopropyl-acetamide. Key reagents include hydroxylamine derivatives under basic conditions (e.g., KOH in ethanol). Temperature control (40–60°C) and anhydrous solvents are critical to minimize hydrolysis of the aminooxy group. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., δ 1.2 ppm for isopropyl CH₃, δ 3.4 ppm for NH-O). ¹³C NMR identifies carbonyl (C=O) at ~170 ppm and adjacent carbons.

- FTIR : Stretching vibrations for N–H (3300 cm⁻¹), C=O (1650 cm⁻¹), and C–O (1250 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragments (e.g., loss of isopropyl group).

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets).

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains.

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminooxy group.

- Stoichiometry : Use 1.2–1.5 equivalents of hydroxylamine to drive the reaction to completion.

- Temperature Gradients : Start at 0°C to control exothermicity, then gradually increase to 50°C.

- By-Product Analysis : LC-MS monitors intermediates (e.g., unreacted chloroacetamide) for real-time adjustments .

Q. What computational strategies are recommended to predict the bioactivity of this compound against specific enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., binding affinity to kinases).

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Train on datasets of analogous acetamides to predict IC₅₀ values .

Q. How should contradictory data regarding the compound’s stability under varying pH conditions be systematically addressed?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-HRMS.

- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots.

- Mechanistic Probes : Isotope labeling (¹⁸O in aminooxy group) to track hydrolysis pathways .

Q. What experimental designs are critical for resolving discrepancies in reported biological activity across different research groups?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility.

- Batch-to-Batch Purity Checks : NMR and elemental analysis to confirm structural consistency.

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.